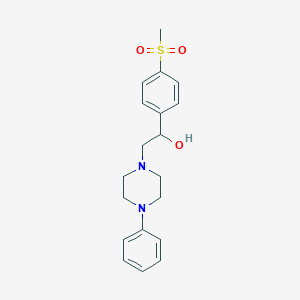![molecular formula C16H12N2OS B232364 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one, also known as PQQ, is a redox cofactor that is involved in various biological processes. It was first discovered in 1979 and has since been the subject of extensive scientific research. PQQ is a unique compound that has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and biotechnology.
作用機序
The mechanism of action of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is not fully understood. However, it is believed that 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one acts as a cofactor for enzymes involved in redox reactions. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is able to transfer electrons and hydrogen ions, which allows it to act as a powerful antioxidant. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has also been found to stimulate the production of mitochondria, which are the energy-producing organelles in cells.
Biochemical and Physiological Effects:
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been found to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been found to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has also been found to improve cognitive function, reduce inflammation, and improve sleep quality.
実験室実験の利点と制限
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is also non-toxic and has low cytotoxicity, which makes it suitable for use in cell culture studies. However, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for research on 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one. One area of research is the potential use of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one in the treatment of neurodegenerative diseases. Another area of research is the development of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one-based therapies for cardiovascular diseases and diabetes. Additionally, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has potential applications in the field of biotechnology, particularly in the development of biofuels and other renewable energy sources. Further research is needed to fully understand the potential applications of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one and its mechanism of action.
合成法
The synthesis of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is a complex process that involves multiple steps. The most common method for synthesizing 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is through the use of microorganisms such as bacteria and fungi. These microorganisms are able to produce 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one through a process known as biosynthesis. In addition to biosynthesis, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one can also be synthesized through chemical methods. However, chemical synthesis is a more complex process and is not as commonly used.
科学的研究の応用
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been found to have antioxidant properties and has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has also been found to have potential applications in the treatment of cardiovascular diseases, diabetes, and cancer.
特性
製品名 |
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one |
|---|---|
分子式 |
C16H12N2OS |
分子量 |
280.3 g/mol |
IUPAC名 |
5-methyl-12H-quinolino[3,4-b][1,4]benzothiazin-6-one |
InChI |
InChI=1S/C16H12N2OS/c1-18-12-8-4-2-6-10(12)14-15(16(18)19)20-13-9-5-3-7-11(13)17-14/h2-9,17H,1H3 |
InChIキー |
DFDVMCMHCQFFJX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)SC4=CC=CC=C4N3 |
正規SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)SC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B232281.png)
![1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B232284.png)
![ethyl (5Z)-5-[ethoxy(hydroxy)methylidene]-2,6-dioxopyridine-3-carboxylate](/img/structure/B232286.png)
![3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B232290.png)
![6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol](/img/structure/B232295.png)
![1-[4-(Benzyloxy)-3,5-dimethoxybenzoyl]-4-methylpiperazine](/img/structure/B232296.png)


![(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate](/img/structure/B232306.png)
![4,4-dimethoxy-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B232318.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B232325.png)


